

Chemical structure and CAS number for 3,3'-Dipropylthiacarbocyanine iodide

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Compound of Interest		
Compound Name:	3,3'-Dipropylthiacarbocyanine iodide	
Cat. No.:	B1398652	Get Quote

An In-depth Technical Guide to **3,3'-Dipropylthiacarbocyanine Iodide** for Researchers and Drug Development Professionals

Introduction

3,3'-Dipropylthiacarbocyanine iodide, commonly referred to as DiSC3(3), is a cationic carbocyanine dye extensively utilized as a fluorescent probe for the measurement of plasma membrane potential in a variety of biological systems. As a lipophilic cation, its distribution across the cell membrane is governed by the Nernst equation, making it a sensitive indicator of changes in transmembrane potential.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key applications of DiSC3(3), with a particular focus on its use in drug discovery and development for screening membrane-active compounds.

Chemical Identity and Properties

The fundamental chemical and physical properties of **3,3'-Dipropylthiacarbocyanine iodide** are summarized below. It is crucial to distinguish DiSC3(3) from a similar, longer-wavelength dye, 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)), as their spectral properties and fluorescence response mechanisms differ significantly.



Table 1: Physicochemical and Spectral Properties of 3,3'-Dipropylthiacarbocyanine Iodide

Property	Value	Citation	
Chemical Name	3-Propyl-2-[3-[3-propyl-2(3H)benzothiazolylidene]-1-propenyl]benzothiazoliumiodide	[1]	
Common Synonym	DiSC3(3)	[1]	
CAS Number	53336-12-2	[1]	
Molecular Formula	C23H25IN2S2	[1]	
Molecular Weight	520.49 g/mol	[1]	
Appearance	Crystalline powder	[1]	
Melting Point	288 °C (decomposes)	[1]	
Solubility	Soluble in DMSO, methanol, chloroform	[1]	
Excitation Max (λex)	559 nm (in methanol)	[1]	
Emission Max (λem)	575 nm (in methanol)	[1]	
Extinction Coeff. (ε)	$163,120~\mathrm{M^{-1}cm^{-1}}$ at 599 nm (in methanol)	[1]	

Mechanism of Action as a Membrane Potential Probe

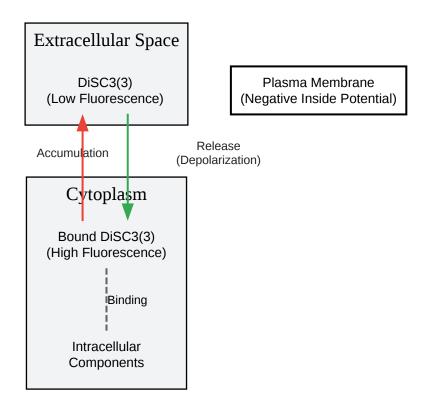
Unlike many carbocyanine dyes that exhibit fluorescence quenching upon aggregation inside cells, DiSC3(3) displays a distinct mechanism. In viable cells with a negative-inside membrane potential, the cationic DiSC3(3) dye is driven into the cytoplasm.[1] Once inside, it binds to intracellular proteins and other components, which leads to a significant enhancement of its fluorescence quantum yield.[1] This results in a direct relationship: a more negative (hyperpolarized) membrane potential leads to greater dye accumulation and thus higher fluorescence intensity.



Conversely, when the membrane depolarizes (becomes less negative), the driving force for dye entry is reduced, causing the dye to be released from the cell into the extracellular medium. This release from the intracellular binding sites results in a decrease in fluorescence intensity.

[2] This response makes DiSC3(3) an excellent tool for monitoring cellular depolarization events, such as those induced by ion channel modulators or membrane-disrupting antimicrobial agents.

In some cell types, such as yeast, the accumulation of DiSC3(3) is also associated with a red shift in the emission maximum (e.g., from 572 nm to 582 nm).[2] This spectral shift can be used as a ratiometric parameter for membrane potential, which can be more robust than simple intensity measurements as it is less susceptible to artifacts from photobleaching or dye concentration fluctuations.[2]



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Caption: Mechanism of DiSC3(3) as a membrane potential probe.

Experimental Protocols



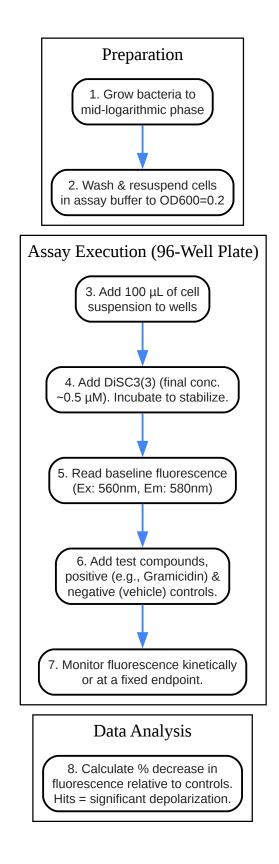
Preparation of Stock and Working Solutions

- Stock Solution (1-5 mM): Prepare a stock solution of DiSC3(3) in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 1 mM stock solution, dissolve 5.20 mg of DiSC3(3) (MW = 520.49) in 10 mL of DMSO.
- Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- Working Solution (0.1 2.0 μM): On the day of the experiment, dilute the stock solution into the appropriate assay buffer (e.g., HEPES buffer, PBS with glucose, or bacterial growth medium) to the final desired working concentration. The optimal concentration must be determined empirically for each cell type and assay condition but typically falls within the 0.1 to 2.0 μM range.

High-Throughput Screening Protocol for Antimicrobial-Induced Depolarization

This protocol is designed for a 96-well microplate format, suitable for screening compound libraries for agents that depolarize the bacterial cytoplasmic membrane.





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Caption: Workflow for HTS of membrane-depolarizing compounds.



Experimental Steps:

- Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth to the mid-logarithmic growth phase.
- Cell Preparation: Harvest the cells by centrifugation, wash them once with the assay buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2), and resuspend them in the same buffer to a final optical density at 600 nm (OD₆₀₀) of approximately 0.2.
- Plate Setup: Dispense the cell suspension into the wells of a black, clear-bottom 96-well plate.
- Dye Loading: Add DiSC3(3) to each well to a final concentration determined by prior optimization (e.g., 0.5 μM). Incubate the plate at room temperature or 37°C for 10-20 minutes to allow the dye to equilibrate and the fluorescence signal to stabilize.
- Baseline Reading: Measure the initial fluorescence intensity using a plate reader.
- Compound Addition: Add test compounds, a positive control (e.g., a known depolarizing agent like gramicidin), and a negative control (vehicle, e.g., DMSO) to the respective wells.
- Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes). A rapid decrease in fluorescence indicates membrane depolarization.
- Data Analysis: For each well, calculate the percentage change in fluorescence relative to the baseline and normalize to the controls. Compounds causing a significant drop in fluorescence are identified as primary hits.

Table 2: Typical Experimental Parameters for DiSC3(3) Assays



Parameter	Bacteria (S. aureus)	Yeast (S. cerevisiae)	Mammalian Cells
Cell Density	OD ₆₀₀ ≈ 0.2-0.3	≤5 x 10 ⁶ cells/mL[2]	1 x 10 ⁶ cells/mL
Dye Concentration	0.5 - 1.0 μΜ	0.1 μM[2]	0.1 - 0.5 μΜ
Assay Buffer	HEPES with glucose	Growth Medium or Buffer	HBSS or PBS
Incubation Time	10-20 minutes	10-30 minutes[2]	5-15 minutes
Instrumentation	Fluorescence Plate Reader	Spectrofluorometer, Flow Cytometer	Plate Reader, Flow Cytometer, Microscope

Quantitative Analysis and Calibration

While DiSC3(3) is excellent for qualitative screening, its fluorescence signal can be calibrated to provide quantitative measurements of membrane potential in millivolts (mV). This is typically achieved by using the K+/valinomycin method to clamp the membrane potential to known values calculated by the Nernst equation.

Protocol for Calibration:

- Prepare Buffers: Create a series of buffers with identical ionic strength but varying K⁺ concentrations (e.g., from 1 mM to 150 mM), where the decrease in KCl is compensated by an increase in NaCl.
- Cell Preparation: Resuspend cells in the low-K⁺ buffer.
- Assay Setup: Add cells and DiSC3(3) to a fluorometer cuvette or microplate well.
- Add Valinomycin: Add valinomycin (a K⁺ ionophore, final concentration ~1 μ M). This makes the membrane selectively permeable to K⁺.
- Titration: Sequentially add aliquots of the high-K⁺ buffer to the sample, recording the stable fluorescence value after each addition.



Calculate Potential: For each external K⁺ concentration ([K⁺]out), calculate the
corresponding membrane potential (ΔΨ) using the Nernst equation, assuming a constant
intracellular K⁺ concentration ([K⁺]in, e.g., ~150 mM):

$$\Delta \Psi (mV) = -61.5 * log_{10} ([K^+]in / [K^+]out)$$

 Generate Curve: Plot the measured fluorescence intensity against the calculated membrane potential (ΔΨ) to generate a calibration curve. This curve can then be used to convert fluorescence measurements of unknown samples into quantitative membrane potential values.

Conclusion

3,3'-Dipropylthiacarbocyanine iodide (DiSC3(3)) is a powerful and versatile fluorescent probe for the real-time measurement of membrane potential. Its mechanism of fluorescence enhancement upon accumulation in polarized cells makes it particularly suitable for high-throughput screening assays designed to identify compounds that induce membrane depolarization. For researchers and drug development professionals, particularly in the field of antimicrobial discovery, a thorough understanding of its properties and application protocols is essential for the successful implementation of robust and quantitative cell-based assays.

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